
1-(2-Bromoethoxy)naphthalene
Overview
Description
1-(2-Bromoethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO. It consists of a naphthalene ring substituted with a bromoethoxy group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)naphthalene can be synthesized through the reaction of naphthalen-2-ol with potassium hydroxide in ethanol, followed by the addition of 2-bromoethanol. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)naphthalene primarily undergoes substitution reactions due to the presence of the bromoethoxy group. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under acidic conditions.
Major Products:
Nucleophilic Substitution: The major products are derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of naphthalene.
Scientific Research Applications
Synthetic Applications
1-(2-Bromoethoxy)naphthalene serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Reaction of naphthalen-2-ol with potassium hydroxide in ethanol, followed by the addition of 2-bromoethanol under reflux conditions.
- Direct etherification of phenols using 1,2-dibromoethane and potassium carbonate as a catalyst.
Biological Applications
Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial and larvicidal properties.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent against various bacterial strains.
Case Study 1: Antimicrobial Efficacy
A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Larvicidal Activity
The compound exhibits significant larvicidal properties, making it a candidate for pest control.
Case Study 2: Larvicidal Efficacy
In a study involving Aedes aegypti, exposure to this compound resulted in:
- 100% larval mortality after 24 hours.
Material Science Applications
In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its reactivity allows for the modification of polymer matrices or the incorporation into composite materials to enhance performance characteristics.
Summary of Applications
Application Area | Specific Uses |
---|---|
Organic Synthesis | Intermediate for complex molecule synthesis |
Biological Research | Antimicrobial and larvicidal agent |
Material Science | Development of novel electronic/optical materials |
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)naphthalene involves its ability to undergo substitution reactions, which can modify its structure and reactivity. The bromoethoxy group is a key functional group that facilitates these reactions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
1-(2-Bromoethyl)naphthalene: Similar structure but with an ethyl group instead of an ethoxy group.
2-(2-Bromoethoxy)naphthalene: The bromoethoxy group is positioned at the 2 position of the naphthalene ring.
Uniqueness: 1-(2-Bromoethoxy)naphthalene is unique due to the specific positioning of the bromoethoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .
Biological Activity
1-(2-Bromoethoxy)naphthalene is an organic compound characterized by a naphthalene ring substituted with a bromoethoxy group, with the chemical formula C₁₂H₁₁BrO. This compound has garnered attention for its notable biological activities, particularly in pest control applications and potential interactions with biological systems.
Chemical Structure and Properties
The presence of the bromoethoxy substituent enhances the reactivity of the naphthalene ring, allowing for various chemical transformations. Its structure can be summarized as follows:
- Chemical Formula : C₁₂H₁₁BrO
- Molecular Weight : 253.12 g/mol
- Functional Groups : Aromatic (naphthalene), ether (bromoethoxy)
Larvicidal Properties
Research has demonstrated that this compound exhibits significant larvicidal activity against Aedes aegypti, a mosquito species known for transmitting diseases such as dengue and Zika virus. A study reported:
- 100% larval mortality within 24 hours of exposure to the compound, indicating its potential use in vector control strategies aimed at reducing disease transmission .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or metabolic pathways within the larvae, leading to increased mortality rates. Future studies are needed to explore these interactions at a molecular level.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-Chloroethoxy)naphthalene | Naphthalene derivative | Chlorine substituent instead of bromine |
1-(2-Bromopropoxy)naphthalene | Naphthalene derivative | Propyl group instead of ethyl |
1-(2-Methoxyethoxy)naphthalene | Naphthalene derivative | Methoxy group providing different reactivity |
1-(2-Hydroxyethyl)naphthalene | Naphthol derivative | Hydroxy group allowing for different functionalization |
This table illustrates how the presence of different substituents affects the biological activity and reactivity of naphthalene derivatives. The unique combination of bromine and ethyl ether functionalities in this compound enhances its effectiveness in biological applications compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-Bromoethoxy)naphthalene?
The synthesis of this compound typically involves bromination of naphthalene derivatives followed by etherification. A two-step approach is often used:
- Step 1 : Bromination of naphthalene at the 1-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis.
- Step 2 : Etherification of 1-bromonaphthalene with ethylene glycol derivatives. For example, reacting 1-bromonaphthalene with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Yield optimization requires careful control of stoichiometry, reaction temperature (typically 80–120°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions in related brominated aromatics) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the naphthalene ring (δ 7.2–8.5 ppm), bromoethoxy group (δ 3.5–4.5 ppm for CH₂Br and OCH₂), and coupling patterns.
- Mass Spectrometry (EI-MS or HRMS) : Detects molecular ion peaks (e.g., [M]⁺ at m/z 250–252 for C₁₂H₁₁BrO) and fragment patterns to validate purity.
- GC-MS/HPLC : Quantifies purity and identifies byproducts.
- Elemental Analysis : Validates C, H, and Br percentages. Cross-referencing with databases like PubChem ensures consistency in spectral data .
Advanced Research Questions
Q. How can researchers address variability in toxicological outcomes across studies on brominated naphthalene derivatives?
Contradictions in toxicity data often arise from differences in experimental design, exposure routes, or model systems. To mitigate this:
- Standardize Exposure Routes : Align with ATSDR guidelines (e.g., inhalation, oral, dermal) and use controlled dosing (mg/kg/day) .
- Risk of Bias Assessment : Apply tiered confidence criteria (High/Moderate/Low) by evaluating randomization, blinding, attrition, and exposure characterization .
- Mechanistic Studies : Use in vitro models (e.g., hepatic microsomes) to assess metabolic pathways (e.g., cytochrome P450-mediated oxidation) and compare species-specific responses .
Q. What strategies optimize reaction yields in synthesizing this compound derivatives?
- Solvent Selection : Use DMF or THF for improved solubility of aromatic intermediates.
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for analogous brominated biphenyl-naphthalene systems .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like β-hydride elimination.
- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) isolates high-purity product .
Q. How should researchers design mechanistic studies to evaluate the environmental fate of this compound?
- Environmental Partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation.
- Degradation Studies : Assess hydrolysis (pH 5–9 buffers) and photolysis (UV light, λ = 254 nm) rates.
- Biotic Transformation : Use soil or aquatic microbial consortia to track metabolite formation (e.g., naphthoquinones) via LC-MS .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict persistence and toxicity .
Properties
IUPAC Name |
1-(2-bromoethoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFJKNQKBMXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927703 | |
Record name | 1-(2-Bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13247-79-5 | |
Record name | Naphthalene, 1-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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